

# Step-by-step synthesis protocol for 3-Methoxy-5-methyl-2-nitropyridine

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## Compound of Interest

Compound Name: *3-Methoxy-5-methyl-2-nitropyridine*

Cat. No.: *B11776106*

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This Application Note and Protocol is designed for professional researchers and medicinal chemists. It details the synthesis of **3-Methoxy-5-methyl-2-nitropyridine**, a functionalized pyridine intermediate often utilized in the development of kinase inhibitors and other heterocyclic therapeutics.

## Part 1: Executive Summary & Scientific Rationale

Target Compound: **3-Methoxy-5-methyl-2-nitropyridine** (CAS: 1807057-12-0) Primary Application: Pharmaceutical intermediate (e.g., for imidazopyridines, kinase inhibitors).

Synthetic Strategy: The N-Oxide Activation Route Direct nitration of pyridine rings is notoriously difficult due to the electron-deficient nature of the heterocycle. Furthermore, directing the nitro group specifically to the 2-position requires careful orchestration of electronic effects.

This protocol utilizes the N-Oxide Activation Strategy, which serves two purposes:

- Activation: The N-oxide moiety increases the electron density of the ring, facilitating electrophilic aromatic substitution (nitration).

- Regiocontrol: In 3,5-disubstituted pyridines, the interplay between the N-oxide, the 3-methoxy group (Strong Electron Donating Group - EDG), and the 5-methyl group (Weak EDG) directs the electrophile.
  - 3-Methoxy: Directs ortho (positions 2 and 4) and para (position 6).
  - 5-Methyl: Directs ortho (positions 4 and 6) and para (position 2).
  - Electronic Convergence: Position 2 is activated by the ortho effect of the methoxy group and the para effect of the methyl group, making it the most electronically favorable site for nitration, minimizing the formation of the 4-nitro isomer often seen in mono-substituted analogs.

## Part 2: Safety & Compliance (Critical)

- Hazard Warning: This protocol involves fuming nitric acid and phosphorus trichloride, both of which are highly corrosive and toxic.
- Energetic Materials: Nitration reactions can be exothermic and potentially runaway. Temperature control is mandatory.
- Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.
- PPE: Acid-resistant gloves, face shield, and lab coat are required.

## Part 3: Reagents & Equipment

Reagent	Role	Equivalents (Approx.)	Hazard Class
3-Hydroxy-5-methylpyridine	Starting Material	1.0	Irritant
Iodomethane (MeI)	Alkylating Agent	1.2	Toxic, Carcinogen
Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> )	Base	2.0	Irritant
m-CPBA (70-75%)	Oxidant	1.5	Oxidizer, Irritant
Fuming Nitric Acid (HNO <sub>3</sub> )	Nitrating Agent	Excess	Corrosive, Oxidizer
Sulfuric Acid (H <sub>2</sub> SO <sub>4</sub> )	Catalyst/Solvent	Solvent	Corrosive
Phosphorus Trichloride (PCl <sub>3</sub> )	Deoxygenating Agent	1.5 - 2.0	Corrosive, Reacts violently w/ water

## Part 4: Step-by-Step Synthesis Protocol

### Phase 1: O-Methylation

Objective: Convert 3-hydroxy-5-methylpyridine to 3-methoxy-5-methylpyridine.

- Setup: Charge a round-bottom flask with 3-hydroxy-5-methylpyridine (1.0 eq) and anhydrous DMF (or Acetone).
- Base Addition: Add K<sub>2</sub>CO<sub>3</sub> (2.0 eq) and stir at room temperature for 30 minutes to form the phenoxide anion.
- Alkylation: Cool the mixture to 0°C. Dropwise add Iodomethane (1.2 eq).
- Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane).
- Workup: Filter off inorganic salts. Dilute filtrate with water and extract with Ethyl Acetate (3x). [1][2] Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.[3]

- Purification: If necessary, purify via silica gel flash chromatography (eluting with EtOAc/Hexanes) to yield 3-methoxy-5-methylpyridine.

## Phase 2: N-Oxidation

Objective: Activate the pyridine ring.

- Dissolution: Dissolve the product from Phase 1 in Dichloromethane (DCM).
- Oxidation: Cool to 0°C. Slowly add m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise.
- Reaction: Stir at room temperature overnight (12–16 h).
- Workup: Quench with saturated aqueous NaHCO<sub>3</sub> and Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> (to reduce excess peroxide). Extract with DCM (multiple times as N-oxides are polar).
- Isolation: Dry organic layer (Na<sub>2</sub>SO<sub>4</sub>) and concentrate to yield 3-methoxy-5-methylpyridine N-oxide. (Usually a white/off-white solid; can often be used directly).

## Phase 3: Regioselective Nitration

Objective: Introduce the nitro group at the 2-position.

- Preparation: In a flask cooled to 0°C, dissolve the N-oxide in concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>).
- Nitration: Dropwise add Fuming Nitric Acid (HNO<sub>3</sub>). Maintain temperature below 10°C during addition to prevent exotherms.
- Heating: Slowly heat the reaction mixture to 80–90°C for 2–4 hours.
  - Note: The 3,5-substitution pattern directs the nitro group primarily to position 2.
- Quench: Cool to room temperature, then pour the mixture onto crushed ice.
- Neutralization: Carefully neutralize with solid Na<sub>2</sub>CO<sub>3</sub> or 50% NaOH solution to pH ~7-8. (Caution: Exothermic).

- Extraction: Extract with DCM or EtOAc. The product is **3-methoxy-5-methyl-2-nitropyridine N-oxide**.

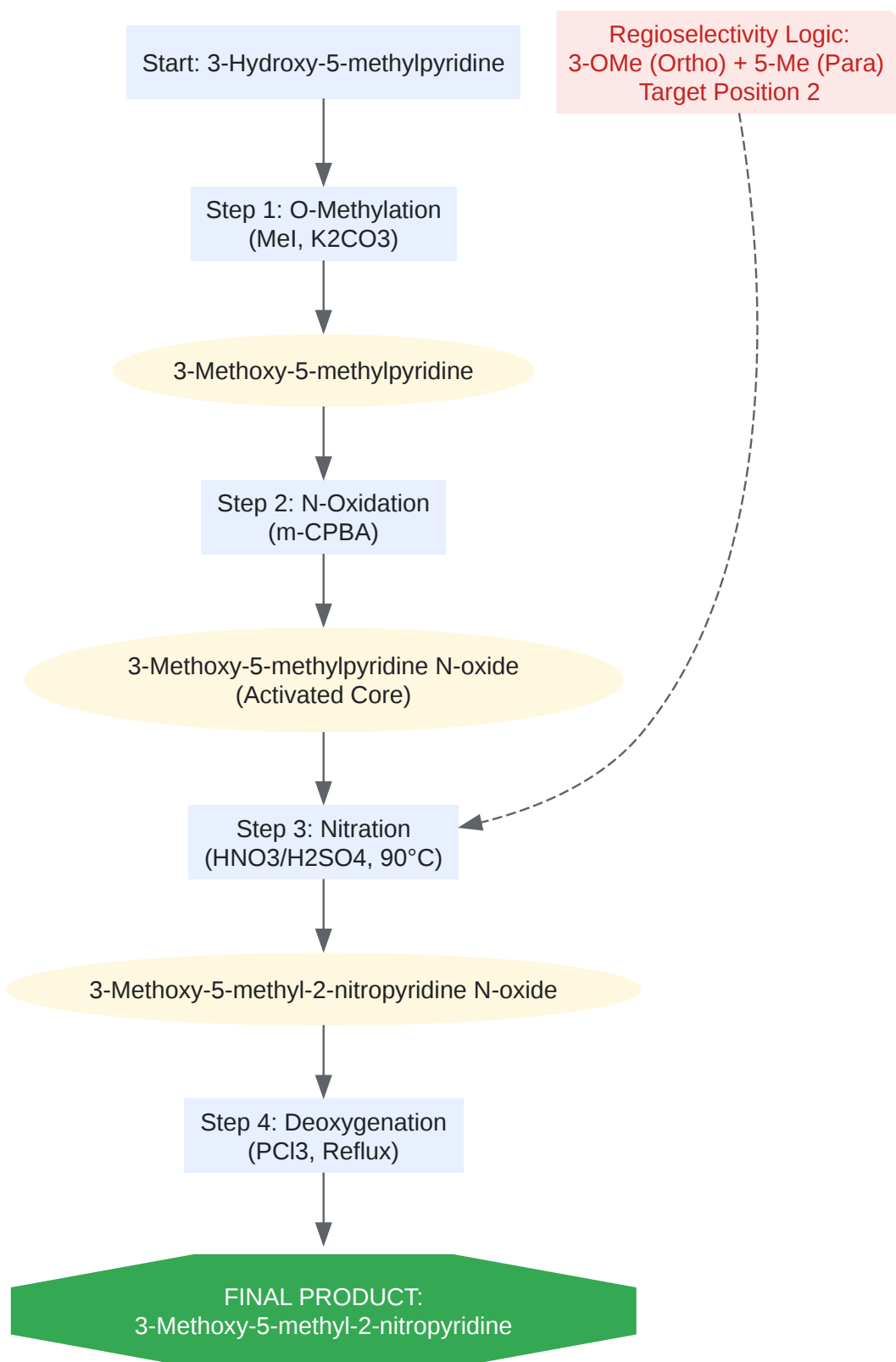
## Phase 4: Deoxygenation

Objective: Remove the N-oxide oxygen to yield the final target.

- Setup: Dissolve the nitrated N-oxide in anhydrous Chloroform ( $\text{CHCl}_3$ ) or DCM.
- Reagent Addition: Cool to  $0^\circ\text{C}$ . Add Phosphorus Trichloride ( $\text{PCl}_3$ ) (1.5 eq) dropwise.
  - Alternative: Triphenylphosphine ( $\text{PPh}_3$ ) can be used in refluxing toluene for a milder approach, though workup (removing  $\text{Ph}_3\text{PO}$ ) is harder.
- Reaction: Heat to reflux for 1–3 hours.
- Workup: Cool to  $0^\circ\text{C}$ . Carefully quench with ice water (Hydrolysis of excess  $\text{PCl}_3$  is violent). Neutralize with  $\text{NaHCO}_3$ .<sup>[4]</sup>
- Final Isolation: Extract with DCM. Wash with brine, dry ( $\text{Na}_2\text{SO}_4$ ), and concentrate.<sup>[3]</sup>
- Purification: Recrystallize from Ethanol or purify via column chromatography to obtain pure **3-Methoxy-5-methyl-2-nitropyridine**.

## Part 5: Visualization (Graphviz)

The following diagram illustrates the chemical workflow and the electronic logic driving the regioselectivity.



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Caption: Step-by-step synthetic pathway highlighting the critical N-oxide activation strategy for regioselective nitration.

## Part 6: References

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